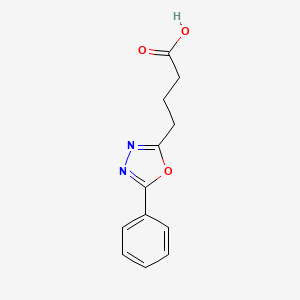

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-14-12(17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTZMTARAUCRSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Butanoic Acid and Its Precursors

Retrosynthetic Analysis of the 1,3,4-Oxadiazole (B1194373) Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. The core of the target molecule is the 2,5-disubstituted 1,3,4-oxadiazole ring. The most common and direct disconnection of this heterocycle involves breaking the two C-O bonds and the N-N single bond.

This leads to two primary synthetic precursors: a hydrazide and a carboxylic acid derivative. This disconnection is based on the most prevalent method of forming the 1,3,4-oxadiazole ring: the condensation and subsequent cyclodehydration of an acid hydrazide with a carboxylic acid or its activated form.

Alternatively, a key intermediate in many syntheses is the N,N'-diacylhydrazine. Therefore, a primary retrosynthetic disconnection can be made across the C-O-C bond of the oxadiazole ring, which conceptually involves a dehydration reaction. This points to an N,N'-diacylhydrazine as the immediate precursor. This intermediate, in turn, can be disconnected into two acyl groups and a hydrazine (B178648) molecule, or more practically, an acid hydrazide and an acylating agent (like an acid chloride or another carboxylic acid).

A third common pathway involves the oxidative cyclization of N-acylhydrazones. mdpi.comjchemrev.com In this case, the retrosynthetic disconnection would break the C-O and a C-N bond, leading back to an N-acylhydrazone, which can be further broken down into an acid hydrazide and an aldehyde.

Applying this to the target molecule, 4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoic acid, the key precursors can be identified as:

Path A: Benzohydrazide (B10538) (to provide the phenyl group) and a succinic acid derivative (to provide the butanoic acid chain).

Path B: Benzoic acid and a hydrazide derivative of succinic acid.

Both paths converge on the principle of combining a phenyl-containing moiety and a butanoic acid-containing moiety via a hydrazine linker, followed by cyclization to form the aromatic 1,3,4-oxadiazole ring.

Conventional Synthetic Approaches to the 1,3,4-Oxadiazole Ring System

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available.

The most widely employed method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the reaction of an acid hydrazide with a carboxylic acid, followed by cyclodehydration. nih.govutar.edu.my This reaction is typically facilitated by a dehydrating agent. A variety of such agents have been reported, each with its own advantages depending on the substrate and desired reaction conditions.

Another common variation involves the reaction of acid hydrazides with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides. This often proceeds through an isolable N,N'-diacylhydrazine intermediate, which is then cyclized in a separate step using a dehydrating agent. One-pot syntheses are also described in the literature, where acid hydrazides are condensed with carboxylic acids or orthoesters in the presence of an acid catalyst. mdpi.com

A summary of common dehydrating agents is presented below.

| Dehydrating Agent | Abbreviation | Reference |

| Phosphorous Oxychloride | POCl₃ | mdpi.comnih.gov |

| Thionyl Chloride | SOCl₂ | nih.gov |

| Polyphosphoric Acid | PPA | mdpi.comnih.gov |

| Phosphorus Pentoxide | P₂O₅ | mdpi.comnih.gov |

| Trifluoromethanesulfonic Anhydride | (CF₃SO₂)₂O | mdpi.com |

An alternative to dehydrative cyclization is the oxidative cyclization of N-acylhydrazones. jchemrev.comjchemrev.com These precursors are readily prepared by condensing an acid hydrazide with an aldehyde. The subsequent cyclization is promoted by an oxidizing agent. A practical and transition-metal-free method employs molecular iodine in the presence of a base like potassium carbonate. acs.org This approach is efficient for creating both symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

The mechanism of 1,3,4-oxadiazole formation from N,N'-diacylhydrazines under acidic/dehydrating conditions is believed to proceed through several key steps. First, one of the carbonyl oxygens of the diacylhydrazine is protonated by the acid catalyst (e.g., from POCl₃ or PPA), which activates the carbonyl carbon for nucleophilic attack. Subsequently, an intramolecular cyclization occurs via the attack of the oxygen atom from the second carbonyl group. The resulting intermediate then undergoes dehydration, driven by the formation of the stable aromatic oxadiazole ring, to yield the final product.

In the case of oxidative cyclization of an N-acylhydrazone, the mechanism is distinct. For iodine-mediated reactions, it is proposed that the base (e.g., K₂CO₃) facilitates the formation of an enolate-like species from the acylhydrazone. acs.org Molecular iodine then acts as an oxidizing agent, leading to an intermediate that undergoes intramolecular cyclization via the nucleophilic attack of the amide oxygen onto the imine carbon. Elimination of HI then leads to the formation of the aromatic 1,3,4-oxadiazole ring.

Targeted Synthesis of this compound

The synthesis of the specifically targeted molecule requires the strategic incorporation of both the phenyl group and the butanoic acid chain onto the 1,3,4-oxadiazole core.

The phenyl moiety at the 5-position of the oxadiazole ring is typically introduced using a benzoic acid derivative as a starting material. The most common and direct precursor is benzohydrazide . This key intermediate is readily synthesized by reacting an ester of benzoic acid, such as ethyl benzoate, with hydrazine hydrate (B1144303). utar.edu.my

Alternatively, if the synthetic strategy builds the molecule from the other side, benzoic acid itself or its more reactive derivative, benzoyl chloride , can be used to acylate a pre-formed hydrazide that already contains the butanoic acid precursor chain. This flexibility allows for a convergent synthesis where two complex fragments are joined late in the synthetic sequence.

Introducing the butanoic acid side chain at the 2-position presents a unique challenge due to the presence of the reactive carboxylic acid group. The synthetic strategy must be designed to prevent this group from participating in unwanted side reactions during the oxadiazole ring formation.

One effective strategy is to use a dicarboxylic acid derivative where the two carboxyl groups have different reactivity. Succinic anhydride is an excellent starting material for this purpose. It can react with benzohydrazide at one of its carbonyl groups to form an N-benzoyl-N'-succinoyl hydrazine intermediate, which contains a free carboxylic acid. This intermediate can then be subjected to cyclodehydration using a reagent like phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the 1,3,4-oxadiazole ring, yielding the final product.

Another approach involves protecting the carboxylic acid functionality as an ester. For instance, the mono-esterified version of succinic acid, such as ethyl succinyl chloride , could be reacted with benzohydrazide. This would form an ester-containing N,N'-diacylhydrazine intermediate. After the cyclization step to form the oxadiazole ring, a final hydrolysis step (using either acid or base) would be required to deprotect the ester and reveal the desired butanoic acid moiety. This protection-deprotection sequence ensures the carboxylic acid group does not interfere with the cyclization chemistry.

Multi-step Reaction Sequences and Intermediate Isolation

The synthesis of this compound is a multi-step process that involves the sequential formation and isolation of key intermediates. While various strategies exist for constructing the core 1,3,4-oxadiazole ring, a common and illustrative pathway begins with precursors derived from adipic acid and benzoic acid. This route involves the formation of a crucial diacylhydrazine intermediate, which is subsequently cyclized to form the desired heterocyclic system.

A representative synthetic sequence is outlined below:

Step 1: Preparation of Adipic Acid Monohydrazide

The synthesis typically commences with the preparation of adipic acid monohydrazide. This intermediate serves as the backbone for the butanoic acid portion of the final molecule. The process involves two main reactions:

Mono-esterification of Adipic Acid: Adipic acid is first converted to its mono-ester, for example, methyl adipate. This is achieved by reacting adipic acid with methanol (B129727) in the presence of an acid catalyst. This step is crucial to protect one of the two carboxylic acid functional groups, allowing the other to be selectively converted.

Hydrazinolysis: The resulting mono-ester is then reacted with hydrazine hydrate (N₂H₄·H₂O). The hydrazine selectively attacks the ester carbonyl, displacing the methoxy (B1213986) group to form adipic acid monohydrazide. The unreacted carboxylic acid group from the first step remains intact. The intermediate, adipic acid monohydrazide, is typically a stable solid that can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of the Diacylhydrazine Intermediate

The second stage involves coupling the adipic acid monohydrazide with a derivative of benzoic acid to form an N,N'-diacylhydrazine (also known as a 1,2-diacylhydrazine).

Acylation of Adipic Acid Monohydrazide: Adipic acid monohydrazide is acylated using benzoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This reaction connects the phenyl group to the hydrazide nitrogen, resulting in the intermediate N'-benzoyl-adipic acid hydrazide. This diacylhydrazine is a key precursor for the oxadiazole ring and is typically isolated from the reaction mixture by precipitation and purified through recrystallization.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

The final core structure is formed through the cyclodehydration of the diacylhydrazine intermediate. This intramolecular condensation reaction closes the ring to form the stable 1,3,4-oxadiazole heterocycle.

Ring Closure: The N'-benzoyl-adipic acid hydrazide is heated in the presence of a strong dehydrating agent. A variety of reagents can be used for this purpose, with phosphorus oxychloride (POCl₃) being one of the most common. mdpi.com Other reagents reported for similar cyclizations include thionyl chloride, polyphosphoric acid, and triflic anhydride. mdpi.com The reaction proceeds by activating the carbonyl oxygen atoms, facilitating the removal of a water molecule and subsequent ring closure.

The resulting product is this compound. Purification of the final compound is typically achieved through column chromatography or recrystallization from an appropriate solvent system to yield a pure, solid product. The structure of the final compound and its intermediates are confirmed at each stage using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry. mdpi.com

Table 1: Representative Multi-step Synthesis of this compound

| Step | Reactants | Key Reagents/Conditions | Product/Intermediate | Isolation Method |

| 1a | Adipic Acid, Methanol | Acid Catalyst (e.g., H₂SO₄), Reflux | Adipic Acid Monomethyl Ester | Distillation/Extraction |

| 1b | Adipic Acid Monomethyl Ester, Hydrazine Hydrate | Ethanol, Reflux | Adipic Acid Monohydrazide | Filtration, Recrystallization |

| 2 | Adipic Acid Monohydrazide, Benzoyl Chloride | Base (e.g., Pyridine), 0°C to RT | N'-Benzoyl-adipic Acid Hydrazide | Precipitation, Recrystallization |

| 3 | N'-Benzoyl-adipic Acid Hydrazide | POCl₃, Reflux | This compound | Extraction, Chromatography/Recrystallization |

Green Chemistry Principles in the Synthesis of 1,3,4-Oxadiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and lowering energy consumption.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of 1,3,4-oxadiazole derivatives. chemicalbook.com Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. mdpi.com This results in dramatic reductions in reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. nih.govnih.gov

In a typical microwave-assisted protocol for 1,3,4-oxadiazole synthesis, the precursor hydrazide and a carboxylic acid or its derivative are mixed, sometimes with a dehydrating agent or a solid support like acidic alumina (B75360), and irradiated in a dedicated microwave reactor. uobaghdad.edu.iq The precise control over temperature and pressure offered by modern microwave reactors enhances reaction safety and reproducibility. mdpi.com The efficiency of this method allows for rapid library synthesis of diverse 1,3,4-oxadiazole derivatives for screening purposes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,3,4-Oxadiazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours (e.g., 5-10 h) | A few minutes (e.g., 2-15 min) | nih.govyoutube.com |

| Energy Consumption | High | Low | chemicalbook.com |

| Product Yield | Moderate to Good | Good to Excellent | chemicalbook.comnih.gov |

| Solvent Usage | Often requires high-boiling solvents | Can be performed with minimal or no solvent | mdpi.comuobaghdad.edu.iq |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-phase, reaction conditions for the synthesis of 1,3,4-oxadiazoles offer multiple benefits, including reduced environmental pollution, lower costs, and simplified work-up procedures. uni.lu

One common solvent-free technique involves grinding the reactants together in a mortar and pestle, sometimes with a catalytic amount of a solid reagent. uni.lu For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding aromatic hydrazides with aryl aldehydes in the presence of a catalyst like molecular iodine. uni.lu This method avoids the need to isolate the intermediate N-acylhydrazone before its oxidative cyclization. Another approach combines solvent-free conditions with microwave irradiation, where the microwave energy is absorbed directly by the reactants, further enhancing the reaction rate and efficiency without the need for a solvent medium. mdpi.com

Catalytic Methodologies for Enhanced Efficiency

The use of catalysts is fundamental to green chemistry as they can increase reaction rates, lower activation energies, and allow reactions to proceed under milder conditions, thus saving energy. Catalytic methods also enable higher selectivity, reducing the formation of unwanted byproducts.

In the synthesis of 1,3,4-oxadiazoles, a range of catalysts have been employed to improve efficiency:

Acid Catalysts: Solid acid catalysts like montmorillonite (B579905) K10 clay or acidic alumina have been used under microwave irradiation to catalyze the condensation of carboxylic acids and hydrazides, providing an easily separable and reusable alternative to corrosive liquid acids. uobaghdad.edu.iq

Metal Catalysts: Transition metal catalysts, such as those based on copper, have been shown to be effective. For example, a catalytic amount of copper(II) triflate (Cu(OTf)₂) can mediate the oxidative cyclization of N-arylidenearoylhydrazides to form 2,5-disubstituted-1,3,4-oxadiazoles under mild conditions in the open air. uobaghdad.edu.iqgoogle.com

Iodine-Mediated Catalysis: Molecular iodine has been used as an efficient and environmentally benign catalyst for the oxidative cyclization of acylhydrazones, often under solvent-free conditions. uni.lu This transition-metal-free approach is advantageous due to the low cost and low toxicity of iodine.

Organocatalysis: Photocatalytic methods using organic dyes like eosin-Y under visible light have been developed for the oxidative heterocyclization of semicarbazones to yield 2-amino-1,3,4-oxadiazoles. This approach utilizes atmospheric oxygen as the oxidant, representing a highly sustainable pathway.

These catalytic strategies not only enhance the economic and environmental profile of 1,3,4-oxadiazole synthesis but also expand the scope of possible molecular structures that can be created efficiently.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of each atom can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and neighboring relationships of protons in the molecule. The spectrum of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoic acid is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the aliphatic butanoic acid chain, and the acidic proton of the carboxyl group.

The aromatic protons of the monosubstituted phenyl ring typically appear as a complex multiplet in the downfield region, generally between δ 7.50 and 8.10 ppm. The protons in the ortho position (adjacent to the oxadiazole ring) are the most deshielded due to the electron-withdrawing nature of the heterocycle. The protons in the meta and para positions resonate at slightly higher fields. who.intnih.govchemicalbook.com

The aliphatic portion of the molecule gives rise to three distinct signals. The methylene (B1212753) group adjacent to the oxadiazole ring (C4) is expected to resonate as a triplet around δ 3.10 ppm. The methylene group at C2, adjacent to the carbonyl group, would appear as a triplet around δ 2.55 ppm. The central methylene group (C3) would present as a quintet or multiplet around δ 2.20 ppm, being coupled to the two adjacent methylene groups. The carboxylic acid proton (–COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above δ 12.00 ppm, although its position and appearance can be highly dependent on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12.10 | br s | - |

| Ar-H (ortho) | ~8.05 | m | - |

| Ar-H (meta, para) | ~7.55 | m | - |

| -CH₂- (C4) | ~3.10 | t | ~7.2 |

| -CH₂- (C2) | ~2.55 | t | ~7.2 |

| -CH₂- (C3) | ~2.20 | quint | ~7.2 |

*Predicted values are based on analogous structures and standard chemical shift ranges. docbrown.infochemicalbook.com Multiplicity: s = singlet, t = triplet, quint = quintet, m = multiplet, br = broad.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. For the title compound, a total of 11 distinct carbon signals are expected (the phenyl ring has 4 unique environments due to symmetry).

The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around δ 174.0 ppm. docbrown.info The two carbons of the oxadiazole ring (C2' and C5') are also significantly deshielded, resonating in the region of δ 164.0-165.0 ppm. nih.govresearchgate.netresearchgate.net The aromatic carbons show signals between δ 124.0 and 132.0 ppm, with the ipso-carbon (attached to the oxadiazole) being the most deshielded among them. The aliphatic carbons of the butanoic acid chain resonate in the upfield region, typically between δ 22.0 and 33.0 ppm. docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~174.0 |

| C5' (Oxadiazole) | ~164.8 |

| C2' (Oxadiazole) | ~164.2 |

| Ar-C (para) | ~131.9 |

| Ar-C (ortho) | ~129.2 |

| Ar-C (meta) | ~127.0 |

| Ar-C (ipso) | ~124.1 |

| -CH₂- (C2) | ~32.8 |

| -CH₂- (C4) | ~24.5 |

| -CH₂- (C3) | ~22.3 |

*Predicted values are based on analogous structures and standard chemical shift ranges. nih.govdocbrown.inforesearchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the connectivity of molecular fragments. HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:

The protons of the C4 methylene group (~δ 3.10 ppm) and the C2' carbon of the oxadiazole ring (~δ 164.2 ppm), confirming the attachment of the butanoic acid chain to the heterocycle. who.int

The ortho-protons of the phenyl ring (~δ 8.05 ppm) and the C5' carbon of the oxadiazole ring (~δ 164.8 ppm), confirming the phenyl-oxadiazole linkage.

The protons of the C2 methylene group (~δ 2.55 ppm) and the carbonyl carbon (C1) at ~δ 174.0 ppm, verifying the structure of the butanoic acid moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of the title compound would be dominated by a very broad absorption band in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1710-1760 cm⁻¹. researchgate.net

Characteristic absorptions for the 1,3,4-oxadiazole (B1194373) ring include a C=N stretching vibration around 1630-1650 cm⁻¹ and a C-O-C stretching vibration around 1170 cm⁻¹. nih.govmdpi.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butanoic chain appear just below 3000 cm⁻¹. who.int

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, Broad |

| Ar C-H stretch | 3050-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1710-1760 | Strong, Sharp |

| C=N stretch (Oxadiazole) | 1630-1650 | Medium |

| Ar C=C stretch | 1450-1600 | Medium |

| C-O-C stretch (Oxadiazole) | ~1170 | Strong |

*Predicted values are based on characteristic group frequencies. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₂N₂O₃), the calculated monoisotopic mass is 244.0848 g/mol .

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula. An experimentally determined mass that matches the calculated mass to within a few parts per million (ppm) provides unambiguous evidence for the elemental composition. nih.gov

The Electron Ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 244. Key fragmentation patterns could include the loss of the carboxyl group (-COOH, 45 Da), loss of water (-H₂O, 18 Da), and cleavage of the butanoic chain. who.intstackexchange.com A prominent fragment corresponding to the phenyl-oxadiazole cation (m/z 145) resulting from cleavage of the bond between C4 and the oxadiazole ring would be a strong indicator of the core structure.

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Calculated Monoisotopic Mass | 244.0848 |

| HRMS (M+H)⁺ | 245.0921 |

| Key Fragment (m/z) | 199 [M-COOH]⁺ |

| Key Fragment (m/z) | 145 [C₈H₅N₂O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in the title compound is the phenyl-1,3,4-oxadiazole system. This conjugated system is expected to exhibit strong absorption in the ultraviolet region due to π→π* electronic transitions. mdpi.com Based on similar structures, an intense absorption maximum (λₘₐₓ) is anticipated in the range of 280-310 nm. scielo.org.zaacademie-sciences.fr The position of this maximum is influenced by the solvent polarity. The butanoic acid chain, being an isolated saturated system, does not contribute to absorption in the UV-Vis range.

| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent |

|---|---|---|

| π→π* | 280-310 | Ethanol/Methanol (B129727) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the compound's molecular structure and how molecules pack together in the solid state, which is crucial for understanding its physical and chemical properties.

Crystal System, Space Group, and Unit Cell Parameters

A single-crystal X-ray diffraction experiment would reveal the crystal system, space group, and unit cell parameters. Carboxylic acids and 1,3,4-oxadiazole derivatives frequently crystallize in centrosymmetric space groups within monoclinic or triclinic systems, such as P2₁/c or P1. mdpi.comuzh.chresearchgate.netresearchgate.net

The unit cell is the basic repeating parallelepiped from which the entire crystal is built. Its dimensions are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of molecules in the unit cell (Z), allow for the calculation of the crystal's theoretical density.

Table 1. Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and based on typical values for similar compounds, not experimental data for the title compound.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5 - 13.5 |

| b (Å) | 4.5 - 17.0 |

| c (Å) | 9.5 - 24.0 |

| α (°) ** | 90 |

| β (°) | 91 - 108 |

| γ (°) | 90 |

| Volume (ų) ** | 1000 - 1200 |

| Z | 4 |

Molecular Conformation and Torsion Angle Analysis

The solid-state conformation of the molecule is defined by its bond lengths, bond angles, and, most revealingly, its torsion (dihedral) angles. The butanoic acid chain introduces significant conformational flexibility. The torsion angles along the C-C bonds of this chain would determine whether it adopts a linear, extended (all-trans) conformation or a more folded (gauche) arrangement. mdpi.comsemanticscholar.org

A key structural feature would be the dihedral angle between the plane of the phenyl ring and the plane of the 1,3,4-oxadiazole ring. In many similar structures, these two rings are nearly coplanar to maximize π-conjugation, with dihedral angles typically ranging from 3° to 10°. nih.govuzh.chresearchgate.net However, significant twisting can occur due to steric hindrance or crystal packing forces.

Intermolecular Interactions (Hydrogen Bonding, C-H⋯π, C-H⋯N Interactions) and Crystal Packing Motifs

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The most significant interaction would be the classic carboxylic acid dimer synthon. Here, two molecules are linked by a pair of strong O-H⋯O hydrogen bonds, forming a characteristic eight-membered ring motif. This is a highly robust and common feature in the crystal structures of carboxylic acids. mdpi.com

C-H⋯π Interactions: The electron-rich phenyl ring can act as a π-acceptor for hydrogen atoms from the butanoic acid chain or neighboring phenyl rings. These interactions play a crucial role in stabilizing the three-dimensional crystal packing. nih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds. gazi.edu.trnih.govnih.gov

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. This plot allows for the quantitative breakdown of the percentage contribution of each type of interaction to the total crystal packing. For a molecule like this compound, one would expect the following:

O⋯H/H⋯O contacts would represent a significant percentage, corresponding to the strong carboxylic acid hydrogen bonding.

H⋯H contacts would likely be the largest contributor, arising from the numerous hydrogen atoms on the phenyl ring and alkyl chain. gazi.edu.trnih.gov

C⋯H/H⋯C contacts would quantify the C-H⋯π interactions. nih.gov

N⋯H/H⋯N contacts would represent the weaker C-H⋯N interactions. uzh.ch

Computational Chemistry and Theoretical Modeling of 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. biointerfaceresearch.comresearchgate.net Methods like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to investigate the electronic structure and reactivity of oxadiazole derivatives. biointerfaceresearch.comajchem-a.com

The initial step in most DFT studies involves the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For analogous compounds like 2-amino-5-phenyl-1,3,4-thiadiazole, calculations have been used to determine optimized bond lengths and angles. nih.gov

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. biointerfaceresearch.com For related oxadiazoles (B1248032), theoretical vibrational wavenumbers have shown excellent agreement with experimental data obtained from FT-IR spectroscopy, allowing for precise assignment of vibrational modes, such as C-H stretching and bending vibrations. ajchem-a.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. nih.gov DFT studies on various 5-phenyl-1,3,4-oxadiazole derivatives have calculated these energy gaps to predict their reactivity profiles. ajchem-a.com For example, the calculated HOMO-LUMO gap for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) was found to be 4.4815 eV, indicating significant kinetic stability. ajchem-a.com

Global reactivity descriptors, which provide further insight into chemical behavior, can be derived from HOMO and LUMO energies.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).

For substituted 1,3,4-oxadiazoles, MEP analysis has shown that the nitrogen atoms of the oxadiazole ring are often the most electron-rich sites, making them potential binding sites for electrophiles. ajchem-a.com The analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscapes and flexibility.

For complex molecules like 1,3,4-oxadiazole (B1194373) hybrids, MD simulations are used to explore the stability of different conformations and the dynamic nature of their interactions with other molecules, such as proteins or solvents. nih.govmdpi.com These simulations can reveal how the molecule flexes, rotates, and changes its shape, which is crucial for understanding its behavior in a biological or chemical system. The stability of a ligand-protein complex, for instance, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation period. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions (Excluding Human Therapeutic Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target, typically a protein). This method is widely applied to 1,3,4-oxadiazole derivatives to understand their potential to interact with various non-human biological targets, such as enzymes from plants or microorganisms. mdpi.comrdd.edu.iq Docking helps to elucidate the binding mode and affinity of the ligand within the active site of the target.

Following the docking procedure, a detailed analysis of the binding site is performed to identify the specific interactions that stabilize the ligand-target complex. These interactions are fundamental to the molecule's function.

Key interaction modes observed in studies of 1,3,4-oxadiazole derivatives include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like -NH or -OH groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and target.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings. Studies on related crystal structures show that phenyl and oxadiazole rings can engage in such interactions. nih.gov

π-Cation Interactions: An electrostatic interaction between a cation and the face of an electron-rich π system.

Sulfur-Aromatic Interactions: Noncovalent interactions involving sulfur atoms, which have been noted in docking studies of related compounds. researchgate.net

Scoring Functions and Binding Affinity Predictions

In structure-based drug design, molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a target protein. Scoring functions are mathematical methods used to approximate the binding affinity between the ligand and its receptor. nih.gov These functions calculate a score that represents the strength of the interaction, typically expressed in units of energy like kcal/mol. nih.gov A lower (more negative) score generally indicates a stronger, more favorable binding interaction.

Empirical scoring functions, which are trained on experimental data of protein-ligand complexes, are widely used for their speed and reasonable accuracy in predicting binding affinities. nih.govfrontiersin.org For derivatives of the 1,3,4-oxadiazole scaffold, docking studies have been employed to predict their binding modes and affinities against various biological targets. For instance, studies on furan-1,3,4-oxadiazole derivatives targeting human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1) have reported strong binding affinities. nih.gov The most potent compounds in that series demonstrated binding affinities of -13.30 kcal/mol and -11.50 kcal/mol against hTYR and hTYRP1, respectively, which were significantly better than the standard inhibitor, kojic acid. nih.gov These predictions are often further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to improve accuracy. nih.govnih.gov

The predictive power of scoring functions is crucial for virtual screening campaigns, where large libraries of compounds are computationally evaluated to identify potential hits. frontiersin.org The ability of a scoring function to distinguish active compounds from inactive ones (screening power) and to correctly rank compounds by their binding affinity (ranking power) is essential for the success of these in silico experiments. frontiersin.org

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

| Furan-1,3,4-oxadiazole derivative (BF5) | hTYR | -13.30 | nih.gov |

| Furan-1,3,4-oxadiazole derivative (BF4) | hTYRP1 | -11.50 | nih.gov |

| Kojic Acid (Standard) | hTYRP1 | -8.90 | nih.gov |

| 1,3,4-Oxadiazole Hits | Tubulin (1SA0) | -7.53 to -9.719 | nih.gov |

| Colchicine (B1669291) (Reference) | Tubulin (1SA0) | -7.046 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design approaches that are instrumental in understanding how the chemical structure of a molecule relates to its biological activity. brieflands.compharmacophorejournal.com These models are built using a set of known active and inactive compounds to identify the key structural features required for a desired biological effect. For the 1,3,4-oxadiazole class of compounds, these methods have been successfully applied to guide the design of new derivatives with enhanced potency. nih.govbrieflands.com

Three-dimensional QSAR (3D-QSAR) studies establish a correlation between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. researchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models. researchgate.net For 1,3,4-oxadiazole derivatives, 3D-QSAR models have been developed to explore their antimycobacterial and anticancer activities. nih.govbrieflands.com

A study on 1,3,4-oxadiazole derivatives as antimycobacterial agents utilized the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach. brieflands.com The resulting model showed good internal and external predictivity, with validation (q²) and cross-validation (pred_r²) values of 0.5022 and 0.2898, respectively. brieflands.com The model's contour maps indicated that the presence of sulfur and electronegative groups contributed positively to the activity, while larger, bulky substituents were detrimental. brieflands.com Similarly, a 3D-QSAR study on anti-tubulin 1,3,4-oxadiazoles yielded a robust model that helped define the optimal spatial arrangement of functional groups around the core scaffold for improved bioactivity. nih.gov The statistical quality of these models is paramount, with high q² and r² values indicating a reliable and predictive model. researchgate.net

| Model Type | Target Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation) | Reference |

| kNN-MFA | Antimycobacterial | 0.5022 | Not Reported | 0.2898 | brieflands.com |

| CoMFA | hCA XII Inhibition | 0.660 | 0.957 | 0.701 | researchgate.net |

| CoMSIA | hCA XII Inhibition | 0.685 | 0.969 | 0.829 | researchgate.net |

| 3D-QSAR (PLS) | Anti-tubulin | Not Reported | Not Reported | Not Reported | nih.gov |

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. pharmacophorejournal.commdpi.com Pharmacophore models are generated by aligning a set of active molecules and extracting their common features. pharmacophorejournal.com

For 1,3,4-oxadiazole derivatives, pharmacophore modeling has been crucial in identifying the key features for various biological activities. A study targeting the tubulin protein developed a five-featured pharmacophore model (AAHHR_1), consisting of two hydrogen bond acceptors, one hydrophobic group, and two aromatic rings. nih.gov This model was validated and used as a 3D query to screen a large database for new potential inhibitors, demonstrating its utility in virtual screening. nih.gov Another pharmacophore model for benzodiazepine (B76468) receptor agonists, which included 1,3,4-oxadiazole derivatives, was used to design new compounds with high affinity. nih.gov The successful application of these models underscores their importance in identifying novel chemical entities with desired biological activity. nih.govnih.gov

| Pharmacophore Model | Key Features Identified | Target | Reference |

| AAHHR_1 | 2 Hydrogen Bond Acceptors, 1 Hydrophobic Group, 2 Aromatic Rings | Tubulin | nih.gov |

| BZD Receptor Model | H-bond acceptor, H-bond donor, hydrophobic regions | GABAA Receptor | nih.gov |

| General Oxadiazole Model | Varies by target, often includes aromatic rings and heteroatoms as H-bond acceptors | Various | nih.govnih.gov |

In Silico ADMET Prediction for Research Compound Prioritization

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. Poor pharmacokinetic properties or unforeseen toxicity are major causes of late-stage clinical trial failures. In silico ADMET prediction models provide an early assessment of a compound's drug-likeness, allowing researchers to prioritize candidates with more favorable profiles and filter out those likely to fail. biotechnologia-journal.orgnih.gov

Various computational tools and web servers, such as admetSAR and SwissADME, are used to predict a wide range of ADMET properties. biotechnologia-journal.orgresearchgate.net These predictions are based on a compound's structural features and comparison to databases of known drugs. For 1,3,4-oxadiazole derivatives, in silico ADMET studies have been performed to assess properties like human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, potential for hepatotoxicity, and carcinogenicity. researchgate.netresearchgate.netnih.gov Studies on various series of 1,3,4-oxadiazole derivatives have generally shown good predicted oral bioavailability and intestinal absorption. nih.govresearchgate.net For instance, a study on novel 1,3,4-oxadiazole-carboxamide derivatives predicted their biological activity and ADMET properties, aiding in the identification of promising candidates for further development. researchgate.netsaapjournals.org These early-stage computational assessments are invaluable for de-risking drug discovery projects and focusing resources on the most promising compounds.

| Compound Series | Predicted HIA (% Absorbed) | Predicted BBB Permeability | Predicted Ames Toxicity | Predicted Carcinogenicity | Reference |

| 2,5-disubstituted 1,3,4-Oxadiazoles | High | Varies | Generally Non-mutagenic | Generally Non-carcinogenic | researchgate.net |

| 1,3,4-Oxadiazole-carboxamides | Good | Varies | Not Reported | Not Reported | researchgate.netsaapjournals.org |

| Thiazolidinedione-1,3,4-oxadiazole hybrids | Good | Varies | Not Reported | Not Reported | nih.gov |

Derivatization Strategies and Analog Development Based on 4 5 Phenyl 1,3,4 Oxadiazol 2 Yl Butanoic Acid

Modifications of the Butanoic Acid Moiety

The carboxylic acid group of the butanoic acid chain is a primary target for derivatization due to its reactivity.

The carboxyl group can be readily converted into esters and amides, which can alter solubility, membrane permeability, and metabolic stability.

Esterification: The reaction of the carboxylic acid with various alcohols under acidic conditions or using coupling agents yields the corresponding esters. This transformation can be used to create prodrugs, which may improve bioavailability. For instance, the formation of simple alkyl esters (e.g., methyl, ethyl) or more complex esters can be achieved.

Amidation: Direct reaction of the carboxylic acid with a diverse range of primary and secondary amines, often facilitated by coupling reagents, produces amides. mdpi.com This strategy allows for the introduction of a wide variety of functional groups. The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives bearing mercapto acetylamido structures highlights the utility of amidation in creating complex analogs. acs.org This approach is valuable for exploring new interactions with biological targets and has been used to create compounds with potential anti-tumorigenic properties. nih.gov

| Reaction Type | Reactant | Resulting Functional Group | Potential Outcome |

|---|---|---|---|

| Esterification | Alcohols (R'-OH) | Ester (-COOR') | Altered solubility, prodrug formation |

| Amidation | Amines (R'R''NH) | Amide (-CONR'R'') | Increased metabolic stability, new biological interactions |

Altering the length and structure of the four-carbon chain connecting the carboxylic acid to the oxadiazole ring can significantly impact the molecule's conformation and interaction with target sites.

Chain Elongation/Shortening: Homologation or degradation of the butanoic acid chain can be performed to synthesize analogs with varying numbers of methylene (B1212753) units. This allows for probing the optimal distance between the terminal acid/ester/amide group and the core heterocyclic structure.

Substituent Effects on the Phenyl Ring

Modifying the peripheral phenyl ring is a common strategy to fine-tune the electronic and steric properties of the molecule, which can have a profound effect on its activity.

The introduction of substituents with different electronic properties (electron-donating or electron-withdrawing) can alter the electron density of the entire molecule.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase the electron density of the aromatic system. otterbein.edu

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and chloro (-Cl) decrease the electron density. otterbein.edunih.gov

Research has shown that analogs with electron-releasing substituents can exhibit different activities compared to those with electron-withdrawing substituents. nih.gov Steric hindrance, introduced by bulky groups like a tert-butyl group, can also be used to control the molecule's conformation and interaction with biological targets. nih.gov

| Substituent Example | Electronic Effect | Steric Effect | Reference |

|---|---|---|---|

| -OCH3 (Methoxy) | Donating | Moderate | otterbein.edu |

| -NO2 (Nitro) | Withdrawing | Moderate | nih.gov |

| -Cl (Chloro) | Withdrawing | Small | nih.gov |

| -C(CH3)3 (tert-Butyl) | Donating | Large | nih.gov |

Specific substitutions, such as halogens or other ring systems, can introduce unique properties.

Halogenation: The introduction of fluorine, chlorine, or bromine atoms onto the phenyl ring is a common medicinal chemistry strategy. Halogens can alter lipophilicity, metabolic stability, and binding interactions. The synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles frequently includes halogenated phenyl rings. nih.gov

Structural Variations of the 1,3,4-Oxadiazole Core

The central 1,3,4-oxadiazole ring itself can be modified or replaced to generate structurally distinct analogs. This strategy, known as scaffold hopping or isosteric replacement, is a powerful tool in drug design.

Isomeric Replacement: The 1,3,4-oxadiazole ring can be replaced with its constitutional isomer, the 1,2,4-oxadiazole (B8745197). researchgate.net These isomers have different electronic distributions and dipole moments, which can lead to significant changes in physical and pharmaceutical properties. researchgate.netrsc.org This bioisosteric replacement can improve metabolic stability and aqueous solubility. researchgate.net

Bioisosteric Replacement: The oxygen atom of the oxadiazole ring can be replaced with other heteroatoms. A common bioisosteric replacement is sulfur, which forms a 1,3,4-thiadiazole (B1197879) ring. nih.gov This substitution can impact lipid solubility and tissue permeability. nih.gov The synthesis of 1,3,4-thiadiazole analogs is a well-established strategy in medicinal chemistry. nih.gov

Ring Modification: The aromaticity of the oxadiazole ring can be altered. For example, the synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines represents a reduction of one of the double bonds in the ring, changing its geometry and electronic properties. mdpi.com

| Modification Strategy | Example | Key Change | Reference |

|---|---|---|---|

| Isomeric Replacement | 1,2,4-Oxadiazole | Altered dipole moment and H-bond acceptor strength | rsc.orgrsc.org |

| Bioisosteric Replacement | 1,3,4-Thiadiazole | Increased lipophilicity and altered bond angles | nih.gov |

| Ring Modification | 1,3,4-Oxadiazoline | Loss of aromaticity, change in ring geometry | mdpi.com |

Isomeric Oxadiazole Systems (e.g., 1,2,4-Oxadiazole)

The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry, but its isomers, such as the 1,2,4-oxadiazole ring system, offer alternative spatial arrangements of heteroatoms, which can significantly impact a compound's biological profile. rsc.org The replacement of a 1,3,4-oxadiazole with a 1,2,4-oxadiazole, or vice versa, is a recognized strategy in drug design to fine-tune properties like polarity, metabolic stability, and receptor interaction. nih.govrsc.org

For instance, research has shown that substituting a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole can lead to increased polarity and reduced metabolic degradation by human liver microsomes. nih.govrsc.org This modification can be particularly advantageous for optimizing the pharmacokinetic properties of a lead compound. In the context of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoic acid, two primary isomeric 1,2,4-oxadiazole analogs can be conceptualized: 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid and 4-(5-phenyl-1,2,4-oxadiazol-3-yl)butanoic acid.

A notable example from the literature that underscores the potential of the 1,2,4-oxadiazole butanoic acid scaffold is the development of potent and selective S1P1 receptor agonists. researchgate.netnih.gov In this work, a series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids were synthesized and evaluated. researchgate.netnih.gov While not direct analogs of the parent compound of this article, they feature the key 5-phenyl-1,2,4-oxadiazole (B2633127) and butanoic acid moieties, demonstrating the viability of this isomeric core in generating biologically active molecules. The synthesis of such compounds generally involves the reaction of a carboxylic acid with an appropriate amidoxime. nih.gov

The choice between the 1,3,4- and 1,2,4-oxadiazole isomers can lead to significant differences in the physicochemical and pharmaceutical properties of the resulting compounds. These differences are often attributed to variations in hydrogen bond acceptor and donor strengths between the isomeric rings. rsc.orgmanchester.ac.uk The table below illustrates the structural differences between the parent compound and its potential 1,2,4-oxadiazole isomers.

| Compound Name | Structure | Key Features |

| This compound | Phenyl group at position 5, butanoic acid at position 2 of a 1,3,4-oxadiazole ring. | Symmetrical arrangement of nitrogens. |

| 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | Phenyl group at position 3, butanoic acid at position 5 of a 1,2,4-oxadiazole ring. | Asymmetrical nitrogen placement. |

| 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)butanoic acid | Phenyl group at position 5, butanoic acid at position 3 of a 1,2,4-oxadiazole ring. | Asymmetrical nitrogen placement. |

Bioisosteric Replacements (e.g., Thiadiazole)

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds by substituting a functional group with another that has similar steric and electronic properties, yet can enhance the molecule's activity or pharmacokinetic profile. The 1,3,4-thiadiazole ring is a well-established bioisostere of the 1,3,4-oxadiazole ring. The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole can lead to altered lipophilicity, metabolic stability, and binding interactions.

The synthesis of 4-(5-phenyl-1,3,4-thiadiazol-2-yl)butanoic acid, the direct thiadiazole bioisostere of the parent compound, would follow established synthetic routes for 2,5-disubstituted 1,3,4-thiadiazoles. These methods often involve the cyclization of thiosemicarbazides or the reaction of acid hydrazides with a sulfur source.

While specific research on 4-(5-phenyl-1,3,4-thiadiazol-2-yl)butanoic acid is not extensively documented in readily available literature, the synthesis and utility of related 1,3,4-thiadiazole-2-yl-butanoic acid derivatives have been reported. For example, the synthesis of 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid has been described, highlighting the chemical tractability of this scaffold. chemicalbook.com This compound, while differing in the substituent at the 5-position of the thiadiazole ring, confirms that the butanoic acid side chain can be readily incorporated at the 2-position.

The following table provides a comparative overview of the parent compound and its direct thiadiazole bioisostere.

| Compound Name | Heterocyclic Core | Key Differences |

| This compound | 1,3,4-Oxadiazole | Contains an oxygen atom in the heterocyclic ring. |

| 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)butanoic acid | 1,3,4-Thiadiazole | Contains a sulfur atom in place of the oxygen, potentially increasing lipophilicity and altering electronic properties. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry, particularly in conjunction with solid-phase synthesis, offers a high-throughput strategy for the generation of large libraries of analogs based on a core scaffold like this compound. This approach allows for the systematic modification of different parts of the molecule to explore the structure-activity relationships (SAR) comprehensively.

The solid-phase synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole libraries has been successfully demonstrated. nih.gov A common strategy involves anchoring a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired heterocyclic core and introduce diversity. For the parent compound, the butanoic acid moiety could be attached to the resin, followed by the construction of the 1,3,4-oxadiazole ring and the introduction of a variety of substituents in place of the phenyl group. Alternatively, an acyl hydrazide can be bound to the resin for further derivatization. nih.gov

A diversity-oriented synthesis (DOS) approach can be employed to generate libraries of both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives from a common intermediate, such as a resin-bound thiosemicarbazide. nih.gov Dehydrative or desulfurative cyclization can then lead to the respective heterocyclic cores. nih.gov Following the formation of the core, various functional groups can be introduced, including different aryl groups, amines, amides, and ureas, to create a library with a high degree of skeletal diversity. nih.gov

The table below outlines a conceptual combinatorial library based on the 4-(5-R1-1,3,4-oxadiazol-2-yl)butanoic acid scaffold.

| Library Position | R1 (Aryl Substituent) | R2 (Modification on Butanoic Acid) |

| 1 | Phenyl | - |

| 2 | 4-Chlorophenyl | - |

| 3 | 4-Methoxyphenyl | - |

| 4 | 2-Naphthyl | - |

| 5 | Phenyl | Amide with Alanine |

| 6 | 4-Chlorophenyl | Amide with Valine |

| 7 | 4-Methoxyphenyl | Ester with Methanol (B129727) |

| 8 | 2-Naphthyl | Reduction to Alcohol |

This systematic approach enables the rapid generation of numerous analogs for biological screening, facilitating the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Investigation of Biological Activities and Underlying Mechanisms Non Human Model Systems

Enzymatic Inhibition Studies

The modulatory effects of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoic acid and related oxadiazole derivatives on several key enzymes have been a primary area of investigation. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

Urease Inhibition Assays and Kinetic Analysis

Derivatives of 1,3,4-oxadiazole (B1194373) have been identified as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease can disrupt the survival of these bacteria in acidic environments, such as the stomach.

Kinetic studies on a focused library of oxadiazoles (B1248032) have shown that these compounds can act as competitive inhibitors of urease. nih.gov The inhibitory mechanism often involves the chelation of the nickel ions within the enzyme's active site, forming stable complexes that prevent the substrate from binding. nih.gov The nature of this inhibition is typically concentration-dependent, and analyses using Dixon and Lineweaver-Burk plots have confirmed a competitive mode of action for many oxadiazole derivatives. nih.gov

| Compound Class | Enzyme Target | Inhibition Type | Key Findings |

| 1,3,4-Oxadiazoles | Urease | Competitive | Inhibition is concentration-dependent and involves chelation of nickel ions in the active site. nih.gov |

Thymidine Phosphorylase (TP) Inhibition Studies

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the pyrimidine (B1678525) salvage pathway and is also involved in angiogenesis, the formation of new blood vessels. nih.govpermmedjournal.ru Overexpression of TP has been linked to tumor growth and metastasis, making it a significant target for anticancer drug development. nih.govnih.gov

Studies on a series of 1,3,4-oxadiazole-2-thione derivatives have demonstrated their potential to inhibit TP. nih.gov The inhibitory activity of these compounds is often influenced by the substituents on the oxadiazole ring. For instance, a 4-hydroxyphenyl group at the C-5 position has been found to be particularly effective. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of the TP enzyme. nih.gov

| Compound Class | Enzyme Target | Biological Significance | Key Findings |

| 1,3,4-Oxadiazole-2-thiones | Thymidine Phosphorylase (TP) | Anticancer Target | Inhibitory activity is dependent on C-5 substituents; a 4-hydroxyphenyl group showed high potency. nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assays

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are essential for maintaining glucose homeostasis. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.govsemanticscholar.org

The oxadiazole scaffold has been incorporated into the design of DPP-4 inhibitors. nih.gov These compounds can act as "gliptins," enhancing the activity of endogenous incretins to stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.gov The inclusion of the oxadiazole ring in the pharmacophore is believed to enhance the binding of the ligand to the enzyme. nih.gov

Other Enzyme Target Modulations

Beyond the aforementioned enzymes, the broader class of oxadiazoles has been investigated for its modulatory effects on other enzymatic targets. For example, some 1,2,4-oxadiazole (B8745197) derivatives have been identified as sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are involved in immune cell trafficking. researchgate.netnih.gov Additionally, various oxadiazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. mdpi.com

Antimicrobial Research

The antimicrobial properties of this compound and its analogs have been evaluated against a variety of bacterial strains, demonstrating their potential as antibacterial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Oxadiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. A new class of oxadiazoles has demonstrated bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting cell-wall biosynthesis. unirioja.es These compounds are believed to bind to penicillin-binding proteins (PBPs), including PBP2a, which is responsible for methicillin (B1676495) resistance in S. aureus. unirioja.es

Several 1,3,4-oxadiazole derivatives have exhibited potent antimicrobial activity against various strains of S. aureus, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.govnih.gov In addition to their effects on planktonic cells, these compounds have also been shown to prevent biofilm formation, a key virulence factor in chronic bacterial infections. nih.govnih.gov

The antibacterial activity of oxadiazoles is not limited to Gram-positive bacteria. Studies have also reported activity against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. The specific structural features of the oxadiazole derivatives play a crucial role in determining their spectrum of activity.

| Bacterial Strain | Compound Class | Key Findings |

| Staphylococcus aureus (including MRSA) | Oxadiazoles | Bactericidal activity through inhibition of cell-wall biosynthesis; effective against biofilms. unirioja.esnih.govnih.gov |

| Gram-Positive Bacteria | Oxadiazoles | Broad activity, targeting penicillin-binding proteins. unirioja.es |

| Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Oxadiazoles | Activity has been reported, dependent on the specific derivative. |

Antifungal Efficacy against Fungal Pathogens (e.g., C. albicans)

The 1,3,4-oxadiazole nucleus is a prominent feature in many compounds developed for their antifungal properties. A series of these derivatives have demonstrated notable efficacy against various fungal pathogens, with Candida albicans, a common cause of opportunistic infections, being a frequent target in these studies.

Several novel 1,3,4-oxadiazole compounds have shown potent in vitro activity against C. albicans. For instance, a compound designated LMM6 was found to be highly effective against several clinical isolates of C. albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. mdpi.comresearchgate.net This compound also exhibited a fungicidal profile and promising anti-biofilm activity. mdpi.comresearchgate.net Other related oxadiazole derivatives, LMM5 and LMM11, also demonstrated antifungal activity against C. albicans, both with a MIC of 32 μg/ml. nih.gov A series of 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acids also showed antifungal activity against C. albicans. researchgate.net

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| LMM5 | C. albicans | 32 | nih.gov |

| LMM6 | C. albicans (clinical isolates) | 8 - 32 | mdpi.comresearchgate.net |

| LMM11 | C. albicans | 32 | nih.gov |

Mechanisms of Antimicrobial Action

The mechanisms through which 1,3,4-oxadiazole derivatives exert their antimicrobial effects are an active area of research. For antifungal activity, one proposed target is the enzyme thioredoxin reductase (Trr1). mdpi.comnih.gov This enzyme is crucial for conferring resistance to oxidative stress in fungi, and its inhibition can lead to fungal cell death. mdpi.com The compounds LMM5 and LMM11 were identified through in silico methods as possible inhibitors of Trr1 in C. albicans. mdpi.comnih.gov

For antibacterial action, studies on the 1,3,4-oxadiazole LMM6 against Staphylococcus aureus suggest a mechanism involving the accumulation of reactive oxygen species (ROS) and disruption of the cell membrane. nih.gov The increase in intracellular ROS and damage to the cell membrane integrity are key factors in its bacteriostatic effect. nih.gov

Anticancer and Antiproliferative Research (In Vitro Cell Line Studies)

The 1,3,4-oxadiazole scaffold is frequently explored in the design of novel anticancer agents due to its presence in various compounds with significant cytotoxic and antiproliferative activities.

Cytotoxicity Evaluation against Specific Cancer Cell Lines (e.g., A549, MCF-7)

Numerous studies have evaluated the cytotoxic effects of 1,3,4-oxadiazole and related heterocyclic compounds against a panel of human cancer cell lines, including the human lung adenocarcinoma cell line (A549) and the human breast adenocarcinoma cell line (MCF-7).

For example, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, structurally related to oxadiazoles, showed significant suppressive activity against the growth of A549 cells. nih.gov Specifically, the compound bearing a 4-methyl substituent on the C-5 phenyl ring exhibited an IC₅₀ value of 9.40 µg/ml against the A549 cell line. nih.gov In another study, a novel compound, OAT-449, demonstrated strong inhibition of cell viability in both A549 and MCF-7 cell lines. nih.gov Furthermore, certain 5-pyridyl-1,3,4-oxadiazole derivatives have shown potent cytotoxic activity against the MCF-7 cell line, with some compounds exhibiting IC₅₀ values in the nanomolar range, more potent than the reference drug. nih.gov A series of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives also showed good activity, with one of the most potent compounds having an IC₅₀ of 10.25 ± 2.5 µM against MCF-7 cells. mdpi.com

| Compound Class/Name | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole analogue (4-methyl substituted) | A549 | 9.40 µg/mL | nih.gov |

| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative (Compound 103) | MCF-7 | 10.25 ± 2.5 µM | mdpi.com |

| 5-Pyridyl-1,3,4-oxadiazole derivative (Compound 18) | MCF-7 | 0.010 µM | nih.gov |

| 5-Pyridyl-1,3,4-oxadiazole derivative (Compound 22) | MCF-7 | 0.012 µM | nih.gov |

Cell Cycle Analysis and Apoptosis Induction Mechanisms

A primary strategy in cancer therapy is to induce programmed cell death (apoptosis) and to halt the uncontrolled cell division by causing cell cycle arrest. The cell cycle is a series of stages a cell passes through between one division and the next, including G₁, S, G₂, and M phases. mdpi.com

Derivatives containing the 1,3,4-oxadiazole ring have been shown to influence these cellular processes. For example, a series of 1,3,4-oxadiazole conjugates of capsaicin (B1668287) were found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. nih.gov Similarly, certain isoxazole-naphthalene derivatives, which share structural features with some anticancer oxadiazoles, were reported to induce apoptosis and cause cell cycle arrest in the G2/M phase. mdpi.com The induction of apoptosis is a common mechanism for 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives. mdpi.com The activation of caspases, which are key enzymes in the apoptotic pathway, is a frequently observed mechanism.

Tubulin Polymerization Inhibition Studies

The protein tubulin is a critical target for anticancer drug development. It polymerizes to form microtubules, which are essential for cell division, motility, and shape. Compounds that interfere with tubulin polymerization can disrupt mitosis and lead to cancer cell death.

Several classes of 1,3,4-oxadiazole derivatives have been identified as inhibitors of tubulin polymerization. mdpi.com The compound OAT-449 was demonstrated to prevent the polymerization of tubulin in a manner similar to the established anticancer drug vincristine. nih.gov Other studies have identified isoxazole-naphthalene derivatives that inhibit tubulin polymerization with an IC₅₀ value of 3.4 μM. mdpi.com These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of the microtubule network. mdpi.comnih.gov

| Compound Class/Name | Activity | Mechanism | Reference |

|---|---|---|---|

| OAT-449 | Inhibits tubulin polymerization | Destabilizes tubulin polymers, similar to vincristine | nih.gov |

| Isoxazole-naphthalene derivative (Compound 111) | IC₅₀ = 3.4 µM | Binds to tubulin, leading to cell cycle arrest | mdpi.com |

| Quinoline-indole derivatives (St. 42 and St. 43) | IC₅₀ = 2.54 µM and 2.09 µM | Effectively inhibit tubulin polymerization | nih.gov |

Anti-inflammatory and Analgesic Research (Non-Human In Vivo Models)

The 1,3,4-oxadiazole ring is a versatile pharmacophore that has been incorporated into many molecules to explore their anti-inflammatory and analgesic (pain-relieving) potential. nih.govmdpi.com These activities are often evaluated in non-human in vivo models, such as the carrageenan-induced paw edema model for inflammation and the acetic acid-induced writhing test for analgesia.

A series of 2-(substituted-phenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Several compounds in this series exhibited good anti-inflammatory potential in the carrageenan-induced edema model. nih.gov Another study on novel 2,5-disubstituted-1,3,4-oxadiazoles also demonstrated anti-inflammatory activity in both acute and chronic inflammation models in rats. nih.gov Similarly, derivatives of flurbiprofen (B1673479) incorporating a 1,3,4-oxadiazole ring showed promising in vivo anti-inflammatory activity. mdpi.com In tests for analgesic activity, various derivatives have shown a significant reduction in nociceptive responses in animal models. nih.govmdpi.com

| Compound Class | Activity | Model | Reference |

|---|---|---|---|

| 2,5-Disubstituted-1,3,4-oxadiazoles (OSD) | 60% reduction in paw edema | Carrageenan-induced rat paw edema | nih.gov |

| 2-(Substituted-phenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazoles | Good anti-inflammatory potential | Carrageenan-induced edema | nih.gov |

| Flurbiprofen-1,3,4-oxadiazole derivatives | Significant decrease in edema volume | Carrageenan-induced rat paw edema | mdpi.com |

Inflammatory Pathway Modulation

While direct studies on the inflammatory pathway modulation of this compound are not extensively available, research on structurally related compounds provides insights into the potential anti-inflammatory mechanisms of this class of molecules. The 1,3,4-oxadiazole nucleus is recognized as a versatile scaffold in the development of new anti-inflammatory agents. nih.gov Derivatives of this heterocyclic system have been shown to target key enzymes in the inflammatory cascade.

A study on a series of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, derived from the non-steroidal anti-inflammatory drug (NSAID) fenbufen, demonstrated significant anti-inflammatory effects. nih.gov The parent compound, fenbufen, is 4-oxo-4-(biphenyl-4-yl)butanoic acid, bearing structural similarity to the subject compound. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov

In this study, several of the synthesized 1,3,4-oxadiazole derivatives were found to be potent inhibitors of both COX-1 and COX-2 isoenzymes. nih.gov Notably, some compounds exhibited preferential inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov The anti-inflammatory activity was evaluated in vivo using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. nih.govnih.gov A number of the tested compounds demonstrated a significant reduction in paw edema, comparable to or even exceeding the activity of the parent drug, fenbufen. nih.gov

The table below summarizes the in vitro COX inhibitory activity of selected fenbufen-based 1,3,4-oxadiazole derivatives. nih.gov

| Compound | R-group on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |

| 4h | 4-OCH3 | 52.3 | 1.8 | 29.05 |

| 4i | 4-Cl | 54.1 | 1.5 | 36.06 |

| Fenbufen | - | 1.2 | 5.4 | 0.22 |

These findings suggest that the anti-inflammatory potential of compounds like this compound may be attributed to their ability to modulate the arachidonic acid pathway via inhibition of COX enzymes. The substitution pattern on the phenyl ring appears to significantly influence the potency and selectivity of COX inhibition. nih.gov

Pain Pathway Modulation